molecular formula C24H22N2O2 B2778652 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 941000-19-7

2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

カタログ番号: B2778652
CAS番号: 941000-19-7
分子量: 370.452
InChIキー: UIHOIMOOIUSDKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound. The compound consists of a quinoline and isoquinoline moiety connected via a propyl chain. Its unique structure makes it of significant interest for various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common method includes:

  • Initial Formation of 3,4-dihydroquinoline: : Starting with an aniline derivative, cyclization through intramolecular nucleophilic substitution.

  • Propyl Chain Introduction: : Alkylation using 1-bromopropane, under basic conditions, to attach the propyl group to the 3,4-dihydroquinoline moiety.

  • Coupling with Isoquinoline: : Using a palladium-catalyzed cross-coupling reaction to form the final product with isoquinoline derivatives. Industrial production might leverage batch or continuous flow reactors, optimizing conditions like temperature, pressure, and catalysts for high yield and purity.

化学反応の分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, commonly using reagents like m-chloroperbenzoic acid (mCPBA) to introduce functional groups.

  • Reduction: : Reduction reactions can convert keto groups to alcohols using agents like sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic or electrophilic substitutions, often with halogenated reagents under basic conditions.

Reagents and Conditions

  • Oxidation: : mCPBA, H2O2, under mild acidic conditions.

  • Reduction: : NaBH4, lithium aluminum hydride (LiAlH4) in anhydrous solvents.

  • Substitution: : Alkyl halides, aryl halides, in presence of a base like K2CO3.

Major Products

  • Oxidation Products: : Hydroxylated derivatives.

  • Reduction Products: : Alcohols and amines.

  • Substitution Products: : Alkylated or arylated derivatives.

科学的研究の応用

Neuropharmacology

Research has indicated that compounds similar to 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit significant activity at the sigma-1 receptor (σ1R), which is implicated in various neurological disorders.

  • Antidepressant Activity : Studies have shown that derivatives of quinoline compounds demonstrate antidepressant effects by modulating neurotransmitter systems. The interaction with σ1R may enhance neuroprotective effects and improve mood regulation .
  • Anticonvulsant Properties : Similar compounds have been evaluated for their anticonvulsant activities. For instance, the incorporation of triazole rings has been linked to enhanced anticonvulsant efficacy in related structures . This suggests that the compound could be investigated for potential use in treating epilepsy or seizure disorders.

Oncology

The benzoisoquinoline structure has been associated with anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis.

  • Mechanism of Action : Compounds featuring this scaffold have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of cell cycle progression .
  • Targeted Therapy : The specificity of such compounds towards cancer cells over normal cells makes them suitable candidates for targeted therapy approaches. Ongoing research aims to refine these compounds for enhanced selectivity and reduced side effects.

Case Study 1: Antidepressant Development

A study published in 2014 explored a series of 3,4-dihydroquinolinone derivatives for their antidepressant properties. The findings suggested that modifications to the quinoline structure could lead to significant improvements in efficacy against depressive symptoms . The compound under discussion may provide a new lead for developing novel antidepressants.

Case Study 2: Cancer Treatment Research

In another investigation, the anticancer potential of benzoisoquinoline derivatives was assessed through in vitro assays on various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis effectively. Further studies are required to elucidate the precise mechanisms involved .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntidepressant10
Compound BAnticonvulsant15
Compound CAnticancer5

作用機序

The compound exerts effects through interactions with specific molecular targets. For example, it may bind to receptors or enzymes involved in neurotransmission, altering signal transduction pathways. The mechanism often involves ligand-receptor binding, initiating a cascade of intracellular events affecting cellular functions.

類似化合物との比較

Uniqueness

Unlike similar compounds, 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione's combined quinoline and isoquinoline structure offers enhanced binding affinity and specificity for certain biological targets.

Similar Compounds

  • Quinoline Derivatives: : Used in antimalarial drugs.

  • Isoquinoline Derivatives: : Found in several plant alkaloids.

  • Propyl-linked Compounds: : Often explored in synthetic organic chemistry for their versatile properties.

And that's a wrap on our deep dive into this fascinating compound! Anything else on your mind?

生物活性

The compound 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex molecular structure that incorporates elements known for their biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 290.35 g/mol

The compound consists of a benzo[de]isoquinoline core with a propyl side chain attached to a dihydroquinoline moiety. This unique structure is believed to contribute to its diverse biological activities.

Anticonvulsant Activity

Research has indicated that derivatives of quinoline and isoquinoline structures possess significant anticonvulsant properties. For instance, compounds similar to the target molecule have been evaluated for their efficacy in reducing seizure activity in animal models. In a study using the maximal electroshock (MES) test, related compounds exhibited an effective dose (ED50) of around 29.6 mg/kg, demonstrating potential as anticonvulsants .

Neuroprotective Effects

The neuroprotective properties of compounds containing the dihydroquinoline structure have been noted in various studies. These compounds may exert their effects by modulating neurotransmitter systems and providing antioxidant protection against neuronal damage. The mechanism often involves the inhibition of oxidative stress pathways, which are implicated in neurodegenerative diseases .

Antidepressant Potential

The presence of the dihydroquinoline moiety is also associated with antidepressant activity. A study indicated that similar compounds could stimulate central nervous system activity, suggesting that they may be beneficial in treating depression and anxiety disorders. The pharmacological profile includes enhancing serotonergic and dopaminergic signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and seizure thresholds.
  • Antioxidant Properties : The structure allows for scavenging of free radicals, reducing oxidative stress in neuronal tissues.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter degradation, thus prolonging their action in synaptic clefts.

Table 1: Summary of Biological Activities and Efficacies

Activity TypeModel/System UsedEfficacy (ED50 or IC50)Reference
AnticonvulsantMES Test29.6 mg/kg
NeuroprotectionIn vitro neuronal culturesIC50 not specified
AntidepressantBehavioral modelsNot quantified

特性

IUPAC Name

2-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23-19-11-3-8-18-9-4-12-20(22(18)19)24(28)26(23)16-6-15-25-14-5-10-17-7-1-2-13-21(17)25/h1-4,7-9,11-13H,5-6,10,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHOIMOOIUSDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。